2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-(4-phenyltriazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12,9(16)17)15-6-8(13-14-15)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFZLAMTVUZOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of difluoroacetic acid derivatives with phenyl-substituted triazoles. One common method includes the use of difluoroacetic acid and 4-phenyl-1H-1,2,3-triazole in the presence of a base such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Synthesis and Optimization
The synthesis of 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been developed that utilize different starting materials and reaction conditions to enhance the efficiency of the synthesis process. For instance, studies have demonstrated that modifications in the reaction environment can significantly impact the yield of desired products while minimizing byproducts .
Antifungal Activity
One of the most notable applications of this compound is its antifungal activity. Research has shown that derivatives of triazole compounds exhibit significant antifungal properties against various strains of fungi, including Candida albicans. In comparative studies, certain synthesized derivatives displayed antifungal activity comparable to or exceeding that of fluconazole, a commonly used antifungal medication . The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis .
Pharmacological Significance
Triazole derivatives have garnered attention due to their diverse pharmacological activities. The incorporation of triazole moieties into drug design has been linked to enhanced therapeutic profiles, including anti-inflammatory and anticancer properties. The unique structural features of this compound allow it to interact with biological targets effectively, making it a candidate for further development in drug formulations .
Potential Therapeutic Uses
The therapeutic applications of this compound are broadening as research progresses. Some potential uses include:
- Antifungal Treatments : As highlighted earlier, its efficacy against fungal infections positions it as a potential candidate for new antifungal therapies.
- Anticancer Agents : Preliminary studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms through which 2,2-difluoro compounds exert these effects are still under investigation.
Study on Antifungal Efficacy
A recent study focused on synthesizing various triazole derivatives and evaluating their antifungal activity against Candida albicans. Among the synthesized compounds, 2,2-difluoro derivatives exhibited superior activity with minimum inhibitory concentrations (MICs) lower than those observed for traditional antifungals like fluconazole. This study underscores the importance of structure-function relationships in designing more effective antifungal agents .
Investigation into Anticancer Properties
Another investigation assessed the anticancer potential of triazole-containing compounds. The study revealed that certain derivatives could inhibit cancer cell proliferation effectively while demonstrating low toxicity to normal cells. The findings suggest that modifications to the triazole scaffold can enhance selectivity toward cancer cells without compromising safety profiles .
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Non-Fluorinated Analog: 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetic Acid
Structural Differences : Lacks the difluoro substitution at the acetic acid position (CAS: 51720-20-8) .
Synthetic Methods : Synthesized via hydrolysis of ethyl esters under basic conditions (e.g., NaOH) , whereas the difluoro variant requires fluorinated precursors like azidodifluoromethyl phenyl sulfone .
Properties :
- Molecular Weight : 203.20 g/mol (vs. 239.19 g/mol for the difluoro analog) .
- Stability: Non-fluorinated analogs may exhibit lower hydrolytic stability due to the absence of electron-withdrawing fluorine atoms .
- Applications : Used in peptide coupling (HATU/EDC-mediated reactions) , whereas the difluoro variant’s applications remain under exploration .
Triazole Isomers: 1,2,4-Triazolyl and 2-Phenyl-2H-triazolyl Derivatives
Structural Differences :
- 1,2,4-Triazole isomer (CAS: 1368811-52-2): The triazole nitrogen positions differ, altering electronic properties and hydrogen-bonding capacity .
- 2-Phenyl-2H-triazol-4-yl acetic acid : Substituent position on the triazole ring impacts steric and electronic interactions .
Synthetic Utility : 1,2,3-Triazoles are more commonly synthesized via CuAAC, while 1,2,4-triazoles often require alternative routes (e.g., cyclocondensation) .
Biological Activity : Triazole isomerism influences binding to biological targets; 1,2,3-triazoles are preferred in drug design due to their metabolic inertness .
Heterocycle-Substituted Analogs: Thiazole Derivatives
Example : 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS: 794554-74-8) .
Structural Differences : Replaces the triazole with a thiazole ring, introducing sulfur and altering π-electron density.
Properties :
- Molecular Weight : 237.25 g/mol (higher than triazolyl analogs due to sulfur).
- Reactivity : Thiazoles exhibit distinct redox behavior and metal-binding affinity compared to triazoles .
Applications : Thiazole derivatives are explored as kinase inhibitors, whereas triazolyl acetic acids are often used in antibiotic scaffolds .
Boronic Acid-Functionalized Triazolyl Derivatives
Example : (4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)phenyl)boronic acid .
Structural Differences : Incorporates a boronic acid group for Suzuki-Miyaura cross-coupling.
Applications : Boronic acids enable covalent binding to biological targets or participation in bioconjugation, unlike acetic acid derivatives .
Biological Activity
2,2-Difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS Number: 1989672-28-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
The molecular formula of this compound is , with a molecular weight of 239.18 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : A study highlighted that triazole derivatives can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against these pathogens .
- Antifungal Activity : The compound's potential as an antifungal agent is also notable. In comparative studies with fluconazole, triazole derivatives exhibited superior activity against fungi such as Candida albicans, with MIC values significantly lower than those of standard antifungal treatments .
Anticancer Activity
The triazole scaffold is recognized for its anticancer properties. Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth:
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit topoisomerase enzymes critical for DNA replication in cancer cells .
Enzyme Inhibition
Enzyme inhibition is another crucial aspect of the biological activity of this compound:
- Cytochrome P450 Inhibition : Some studies indicate that triazole compounds can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid, and how can reaction conditions be optimized for high yield and purity?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Reacting phenylacetylene with azidoacetic acid derivatives in a t-BuOH:H₂O (1:1) mixture using sodium ascorbate and CuSO₄ as catalysts.
- Refluxing at room temperature for 4 hours, achieving yields up to 96% .
- For scale-up, continuous flow processes with FT-IR in-line monitoring minimize hazardous intermediate isolation and optimize kinetics .
- Post-synthesis, hydrolysis of ester intermediates (e.g., ethyl 2-(4-phenyl-triazol-1-yl)acetate) using NaOH in ethanol yields the carboxylic acid derivative .
Q. How can the crystal structure of this compound be accurately determined, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:
- Data collection at 295 K with synchrotron or high-resolution lab sources to resolve fluorine atoms, which have low electron density .
- Refinement using SHELXL (e.g., anisotropic displacement parameters for fluorine atoms, hydrogen bonding analysis). Challenges include twinning and disorder in the triazole-phenyl moiety, addressed via restraints and constraints .
- Validation tools like PLATON ensure geometric accuracy and flag outliers (e.g., bond angle deviations > 5°) .
Q. What electrochemical techniques are used to evaluate this compound’s efficacy as a corrosion inhibitor?
- Potentiodynamic Polarization (PDP): Measures corrosion current density (Icorr) and potential (Ecorr) in acidic media (e.g., 1.0 M HCl). A shift in Ecorr > 85 mV indicates anodic/cathodic inhibition .
- Electrochemical Impedance Spectroscopy (EIS): Nyquist plots reveal charge-transfer resistance (Rct) and double-layer capacitance (Cdl). Higher Rct correlates with adsorption of the triazole moiety on mild steel surfaces .
Advanced Research Questions
Q. How does stereochemistry at the triazole substituent influence binding affinity to biological targets like gp120?
- Cis vs. Trans Configuration: In derivatives like (2S,4S)-4-(4-phenyl-triazol-1-yl)pyrrolidine-2-carboxylic acid (cis), binding affinity (Kd = 22.9 nM to gp120) is 100× higher than trans isomers (Kd = 2.7 μM). This is attributed to complementary hydrophobic pockets in the protein’s active site .
- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) model π-π stacking between the phenyl-triazole group and aromatic residues (e.g., Trp427 in gp120) .
Q. What computational strategies link electronic structure to inhibitory activity in corrosion or biological systems?
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity. A smaller HOMO-LUMO gap (e.g., 4.2 eV) correlates with higher inhibition efficiency (e.g., 92% at 10 mM) due to strong adsorption on metal surfaces .
- Molecular Electrostatic Potential (MEP): Identifies nucleophilic regions (e.g., triazole N-atoms) as adsorption sites. Solvent effects (e.g., water) are modeled via PCM or COSMO-RS .
Q. How can continuous manufacturing improve the scalability and safety of triazole acetic acid derivatives?
- Flow Chemistry: A three-step continuous process avoids isolating hazardous azides. Key steps:
- Azide synthesis in a plug-flow reactor (residence time: 20 min, 50°C).
- CuAAC in a micromixer (residence time: 5 min, RT) with FT-IR monitoring to track azide conversion (>99%) .
Q. How do researchers resolve contradictions in reported biological activities of triazole derivatives?
- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify structure-activity trends. For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antiplasmodial activity (IC50 = 1.2 μM) but reduce solubility .
- Experimental Replication: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For instance, cytotoxicity assays in RPMI-1640 vs. DMEM can alter IC50 by 30% due to folate content differences .
Methodological Best Practices
- Handling Fluorinated Intermediates: Use PTFE-lined reactors to prevent leaching of metallic catalysts (e.g., Cu) that may quench fluorescence in biological assays .
- Crystallization Optimization: Ethanol/water (3:1) mixtures yield high-purity crystals (>99%) with minimal twinning. Slow cooling (0.5°C/min) reduces lattice defects .
- Safety Protocols: Follow GHS codes (e.g., H315-H319 for skin/eye irritation) and use inert gas (N₂) purging during azide reactions to mitigate explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
